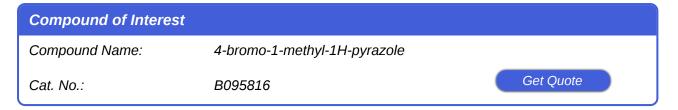


Application Notes and Protocols for Metal-Catalyzed Reactions Involving Brominated Pyrazoles

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common metal-catalyzed cross-coupling reactions utilized in the functionalization of brominated pyrazoles. The pyrazole scaffold is a privileged motif in medicinal chemistry, and the methodologies detailed herein are crucial for the synthesis of novel drug candidates and functional materials.[1][2] This document offers detailed experimental protocols, quantitative data summaries, and a visualization of a key signaling pathway targeted by pyrazole-based inhibitors.

Introduction

The pyrazole ring is a fundamental heterocyclic structure present in numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for interacting with various biological targets. Metal-catalyzed cross-coupling reactions provide a powerful toolkit for the derivatization of brominated pyrazoles, enabling the introduction of a wide range of substituents at specific positions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are among the most robust and versatile methods for forming new carbon-carbon and carbon-nitrogen bonds with brominated pyrazole substrates.

Data Presentation: Reaction Conditions and Yields



The following tables summarize quantitative data for various metal-catalyzed cross-coupling reactions of brominated pyrazoles, providing a comparative overview of catalysts, ligands, bases, solvents, and reported yields.

Table 1: Suzuki-Miyaura Coupling of Bromopyrazoles with Boronic Acids

Bromo pyrazo le Substr ate	Boroni c Acid	Pd Cataly st (mol%)	Ligand (mol%)	Base	Solven t	Temp. (°C)	Yield (%)	Refere nce
4- Bromo- 1H- pyrazol e	Phenylb oronic acid	Pd(PPh 3)4 (5)	-	Na ₂ CO ₃	1,4- Dioxan e/H ₂ O	90	85	[3]
4- Bromo- 1-trityl- 1H- pyrazol e	(4- Methox yphenyl)boronic acid	PdCl ₂ (P Ph ₃) ₂ (5)	-	К₂СОз	DMF/Et OH	100	92	[4]
3- Bromo- 1H- pyrazol e	(3- Aminop henyl)b oronic acid	P1 (1.5)	XPhos (3)	K3PO4	1,4- Dioxan e/H ₂ O	60	78	[5]
5-(4- bromop henyl)-4 ,6- dichloro pyrimidi ne	Phenylb oronic acid	Pd(PPh 3)4 (5)	-	КзРО4	1,4- Dioxan e	80	75	[6]



Table 2: Buchwald-Hartwig Amination of Bromopyrazoles

Bromo pyrazo le Substr ate	Amine	Pd Pre- catalys t (mol%)	Ligand (mol%)	Base	Solven t	Temp. (°C)	Yield (%)	Refere nce
4- Bromo- 1H- pyrazol e	Aniline	P4 (2)	tBuBrett Phos (L4) (2)	LHMDS	THF	80	85	[7]
3- Bromo- 1H- pyrazol e	Morphol ine	P4 (2)	tBuBrett Phos (L4) (2)	LHMDS	THF	80	92	[7]
4- Bromo- 1H- pyrazol e	Benzyla mine	P4 (1)	tBuBrett Phos (L4) (1)	LHMDS	THF	50	75	[7]
3- Bromop yridine	Aniline	Pd2(dba)3 (2)	BINAP (3)	NaOtBu	Toluene	100	95	[8]

Table 3: Sonogashira Coupling of Bromopyrazoles with Terminal Alkynes



Bromo pyrazo le Substr ate	Alkyne	Pd Cataly st (mol%)	Cu(I) Cocata lyst (mol%)	Base	Solven t	Temp. (°C)	Yield (%)	Refere nce
2- Amino- 3- bromop yridine	Phenyla cetylen e	Pd(CF ₃ COO) ₂ (2.5)	Cul (5)	Et₃N	DMF	100	96	[9][10] [11]
4-lodo- 1-trityl- 1H- pyrazol e	Phenyla cetylen e	PdCl ₂ (P Ph ₃) ₂ (5)	Cul (10)	Et₃N	THF	rt	98	[1]
3- Bromop yridine	Proparg yl alcohol	NS- MCM- 41-Pd (0.1)	Cul (0.2)	Et₃N	Et₃N	90	65	[12]
Aryl Bromid e	Termina I Alkyne	PdCl ₂ (P Ph ₃) ₂ (3)	-	TBAF	neat	80-120	80-95	[9]

Table 4: Heck Reaction of Bromopyrazoles with Alkenes



Bromo pyrazo le Substr ate	Alkene	Pd Cataly st (mol%)	Ligand (mol%)	Base	Solven t	Temp. (°C)	Yield (%)	Refere nce
4-lodo- 1-trityl- 1H- pyrazol e	Methyl acrylate	Pd(OAc) ₂ (2)	P(OEt)₃ (4)	Et₃N	DMF	120	95	[1]
4- Bromoa cetophe none	Styrene	Pd(OAc) ₂ (1)	1,3- dialkyl- 3,4,5,6- tetrahyd ropyrimi dinium salt (2)	K2CO3	DMF/H₂ O	80	95	[13]
Bromoa nisole	Methyl acrylate	Pd(OAc	PPh₃ (2)	Et₃N	Acetonit rile	100	85	[2]
Aryl Bromid e	n-Butyl acrylate	Pallada cycle (0.01)	-	NaOAc	NMP	140	98	[14]

Experimental Protocols

The following are generalized protocols for the key reactions cited. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling Protocol

Materials:

- · Bromopyrazole derivative
- Arylboronic acid



- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)[3][4][5]
- Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene) and water[3][4][5]
- Schlenk tube or microwave vial
- Inert atmosphere (Argon or Nitrogen)

- To a Schlenk tube or microwave vial, add the bromopyrazole (1.0 equiv), arylboronic acid (1.1-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-2.5 equiv).[3][4][5]
- Evacuate and backfill the reaction vessel with an inert gas (repeat three times).
- Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[3]
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][4]
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Materials:

Bromopyrazole derivative



- Amine
- Palladium pre-catalyst (e.g., P4) and ligand (e.g., tBuBrettPhos)[7]
- Strong, non-nucleophilic base (e.g., LHMDS, NaOtBu)[7]
- Anhydrous solvent (e.g., THF, toluene)[7]
- Glovebox or Schlenk line for handling air-sensitive reagents

- In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-2 mol%) and ligand (1-2 mol%) to a dry Schlenk tube.[7]
- Add the bromopyrazole (1.0 equiv) and the base (2.2 equiv).
- Add the anhydrous solvent, followed by the amine (1.2 equiv).[7]
- Seal the vessel and heat the reaction mixture to the desired temperature (typically 50-100 °C) with stirring.[7]
- Monitor the reaction by GC-MS or LC-MS.
- After completion, cool the mixture to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, and wash the combined organic layers with brine.
- Dry the organic phase, concentrate, and purify by flash chromatography.

Sonogashira Coupling Protocol

Materials:

Bromopyrazole derivative



- · Terminal alkyne
- Palladium catalyst (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂)[1][9]
- Copper(I) cocatalyst (e.g., Cul) (Note: copper-free protocols exist)[1][9]
- Amine base (e.g., Et₃N)[1][9]
- Solvent (e.g., DMF, THF)[1][9]
- Inert atmosphere

- To a reaction flask, add the palladium catalyst (2.5-5 mol%), copper(I) iodide (5-10 mol%), and the bromopyrazole (1.0 equiv).[1][9]
- · Purge the flask with an inert gas.
- Add the solvent and the amine base.
- Add the terminal alkyne (1.1-1.2 equiv) via syringe.
- Heat the reaction to the required temperature (room temperature to 100 °C) and stir until the starting material is consumed.[1][9]
- Cool the reaction, dilute with an organic solvent, and wash with water.
- Dry the organic layer, remove the solvent in vacuo, and purify the residue by column chromatography.

Heck Reaction Protocol

Materials:

- Bromopyrazole derivative
- Alkene (e.g., acrylate, styrene)



- Palladium catalyst (e.g., Pd(OAc)₂)[1][13]
- Ligand (e.g., P(OEt)₃, PPh₃, or N-heterocyclic carbene precursor)[1][13]
- Base (e.g., Et₃N, K₂CO₃)[1][13]
- Solvent (e.g., DMF, acetonitrile)[1][13]

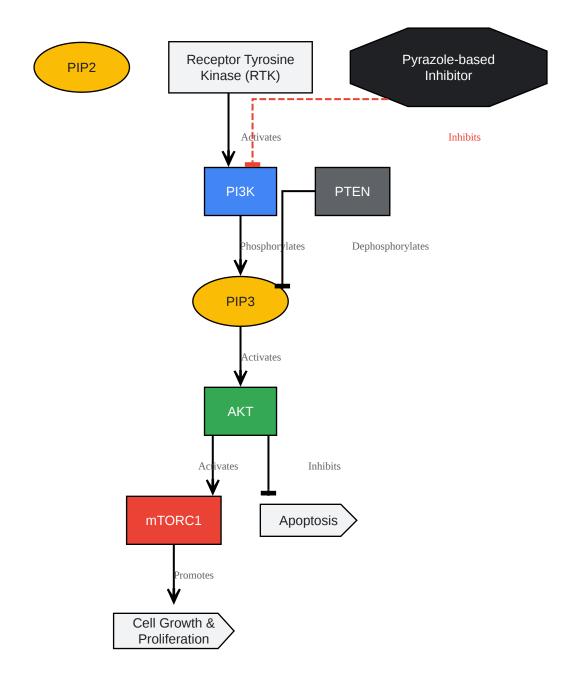
- Combine the bromopyrazole (1.0 equiv), palladium catalyst (1-2 mol%), ligand (2-4 mol%), and base (1.5-2.0 equiv) in a reaction vessel.[1][13]
- Add the solvent and the alkene (1.2-1.5 equiv).[1][13]
- Heat the mixture under an inert atmosphere to the specified temperature (80-140 °C).[1][13]
- · Monitor the reaction for completion.
- After cooling, filter the reaction mixture to remove any solids.
- Dilute the filtrate with an organic solvent and wash with water.
- Dry, concentrate, and purify the crude product by chromatography.

Signaling Pathway and Experimental Workflow Visualization

The functionalized pyrazoles synthesized via these metal-catalyzed reactions often serve as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in diseases such as cancer.[15] The PI3K/AKT/mTOR pathway is a key signaling cascade that controls cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[16][17]

PI3K/AKT/mTOR Signaling Pathway





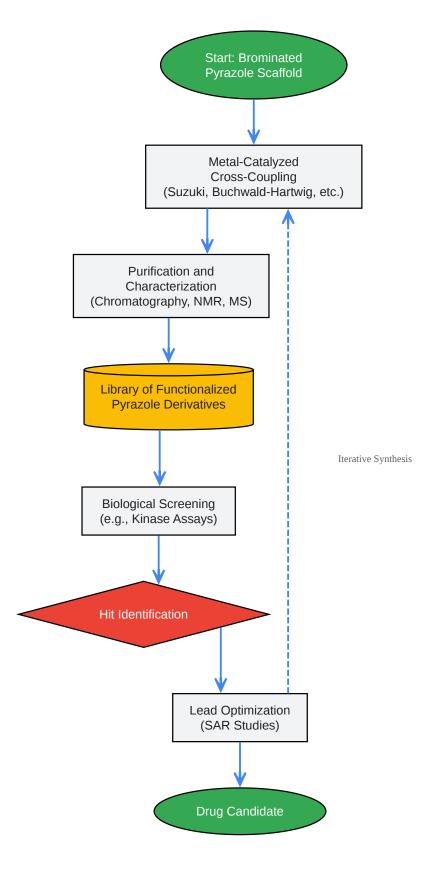
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Caption: PI3K/AKT/mTOR signaling pathway and a point of inhibition.

General Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a library of pyrazole derivatives and their subsequent screening for biological activity.





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Caption: Workflow for pyrazole-based drug discovery.



Conclusion

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized pyrazoles. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions offer a wide range of possibilities for creating diverse chemical libraries for drug discovery and materials science. The protocols and data presented herein provide a valuable resource for researchers aiming to leverage these powerful synthetic methods. The visualization of the PI3K/AKT/mTOR pathway highlights a key area where pyrazole-based inhibitors have shown significant therapeutic promise, underscoring the importance of these synthetic strategies in the development of next-generation targeted therapies.

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